molecular formula C10H8ClFN2 B1374240 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole CAS No. 1485526-85-9

3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1374240
CAS No.: 1485526-85-9
M. Wt: 210.63 g/mol
InChI Key: UTKNPMLLJQPUJI-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the third position and a fluorophenyl group at the first position of the pyrazole ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzene derivative under suitable conditions, such as the presence of a base or a catalyst.

    Chloromethylation: The final step involves the introduction of the chloromethyl group at the third position of the pyrazole ring. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield pyrazole alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry:

    Building Block: 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the chloromethyl group can facilitate covalent interactions with the target.

Comparison with Similar Compounds

    3-(chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the fluorine atom, which can affect its chemical properties and biological activity.

    3-(bromomethyl)-1-(2-fluorophenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

    1-(2-fluorophenyl)-3-methyl-1H-pyrazole:

Uniqueness: The presence of both the chloromethyl and fluorophenyl groups in 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole imparts unique chemical properties, such as enhanced reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(chloromethyl)-1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKNPMLLJQPUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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